molecular formula C16H17BrO B1288620 4'-Bromo-4-butoxy-biphenyl CAS No. 63619-63-6

4'-Bromo-4-butoxy-biphenyl

Cat. No.: B1288620
CAS No.: 63619-63-6
M. Wt: 305.21 g/mol
InChI Key: UPLBTVYITAGXGL-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Advanced Materials Science

The biphenyl framework, characterized by two interconnected phenyl rings, is a foundational structure in modern chemistry. sigmaaldrich.com In organic synthesis, biphenyl derivatives are pivotal intermediates. ontosight.ai Their synthesis is often achieved through various cross-coupling reactions, including the Suzuki-Miyaura, Ullmann, and Kumada methods, which are fundamental for creating carbon-carbon bonds. researchgate.net The biphenyl scaffold's inherent rigidity and defined geometry make it a valuable building block for constructing complex molecular architectures.

In the realm of advanced materials science, the unique electronic and photophysical properties of biphenyls are extensively utilized. ontosight.ai Their extended π-conjugated system is crucial for applications in organic electronics. ontosight.ai For instance, biphenyl derivatives are integral components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) due to their luminescent and charge-conducting capabilities. ontosight.aioup.com Furthermore, the structural characteristics of biphenyls allow for the design of liquid crystalline materials, where the rod-like shape of the molecules facilitates the formation of mesophases. wsu.edumdpi.com The introduction of various functional groups onto the biphenyl core enables the fine-tuning of properties, leading to materials with tailored thermal, optical, and electronic characteristics. ontosight.aiacs.org

Overview of Halogenated Biphenyls: Structural Features and Research Relevance

Halogenated biphenyls, a subclass of biphenyls where one or more hydrogen atoms are replaced by halogens (F, Cl, Br, I), have been a subject of extensive research. wiley.com The number and position of the halogen substituents significantly influence the molecule's physical, chemical, and biological properties. wiley.comcdnsciencepub.com For example, the degree of halogenation and the substitution pattern (ortho, meta, para) affect the planarity of the biphenyl rings. nih.gov Halogenation at the ortho positions can restrict the rotation around the biphenyl bridge, leading to a non-planar conformation, which in turn alters the molecule's electronic properties and receptor binding affinity. nih.gov

The research relevance of halogenated biphenyls stems from their diverse applications and unique chemical reactivity. The carbon-halogen bond serves as a reactive site for further functionalization, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings, making them vital precursors in synthetic chemistry. ontosight.airesearchgate.netnih.gov From a toxicological research perspective, the structure-activity relationships of halogenated biphenyls are studied to understand their interaction with biological systems. cdnsciencepub.comnih.gov Certain congeners are known to induce microsomal mixed-function oxygenases, with their activity being highly dependent on the halogen substitution pattern. cdnsciencepub.comnih.gov Specifically, the presence of halogens in the lateral (meta and para) positions is a key structural requirement for certain biological activities. nih.gov The polarizability of the halogen substituent (I > Br > Cl > F) is also a determining factor in their activity as inducers. cdnsciencepub.com

Contextualization of 4'-Bromo-4-butoxy-biphenyl within Modern Organic and Materials Chemistry

This compound is a bifunctional molecule that combines the features of both an alkoxy-substituted biphenyl and a halogenated biphenyl. Its structure, featuring a butoxy group (-OC₄H₉) on one phenyl ring and a bromine atom on the other at the para positions, makes it a valuable intermediate in both organic and materials chemistry.

The bromine atom provides a reactive handle for a variety of cross-coupling reactions, particularly the Suzuki-Miyaura coupling. nih.govrsc.org This allows for the facile introduction of additional aryl groups, leading to the construction of complex, multi-aromatic structures. nih.govrsc.org For example, research has demonstrated the use of the 4-bromobiphenyl (B57062) unit in the synthesis of teraryl- and quateraryl-based unnatural amino acid motifs. nih.govrsc.orgrsc.org

The butoxy group, an electron-donating alkoxy chain, influences the molecule's solubility and liquid crystalline properties. mdpi.com Alkoxy chains are known to promote the formation of mesophases, and their length can be varied to tune the transition temperatures and phase behavior of liquid crystals. mdpi.com This makes this compound and its derivatives interesting candidates for the development of new liquid crystalline materials. tandfonline.comresearchgate.net It has been used as a precursor in the synthesis of calamitic liquid crystals and other mesogenic compounds. mdpi.comresearchgate.net

Properties of this compound

Property Value
CAS Number 63619-63-6 bldpharm.com
Molecular Formula C₁₆H₁₇BrO bldpharm.com
Molecular Weight 305.22 g/mol bldpharm.com
Appearance Not specified in sources

| Melting Point | Not specified in sources |

Current Research Landscape and Future Directions for Alkoxy-Bromobiphenyl Systems

The current research involving alkoxy-bromobiphenyl systems, including this compound, is focused on leveraging their unique combination of functionalities to create advanced materials and complex organic molecules. One significant area of research is the synthesis of novel liquid crystals. mdpi.com Scientists are exploring how the interplay between the alkoxy chain length and other substituents affects the mesomorphic behavior, aiming to design materials with specific phase transitions for display and sensor applications. tandfonline.comtubitak.gov.tr For instance, push-pull type biphenyl derivatives with donor (like an alkoxy group) and acceptor moieties are being synthesized and investigated for their luminescent and liquid crystalline properties. tandfonline.com

Another major research direction is their use as building blocks in multi-step organic synthesis. The reactivity of the bromo group in Suzuki-Miyaura coupling reactions is being exploited to assemble libraries of polyaryl compounds. nih.govrsc.org Recent studies have shown the successful synthesis of enantioenriched polyaryl unnatural amino acid motifs starting from amino acid derivatives possessing a 4-bromobiphenyl unit. nih.govrsc.orgrsc.org This opens up possibilities for creating novel peptides and peptidomimetics with unique structural and functional properties.

Future research is likely to expand on these areas. There is potential for developing new polymeric materials by functionalizing the biphenyl core. For example, alkoxylated phenolic resins containing a 4-bromobiphenyl group have been functionalized via Grignard reactions, demonstrating their potential as reactive polymers for creating new thermally stable materials. cnrs.fr The continued exploration of new catalytic systems will likely enable even more efficient and selective functionalization of alkoxy-bromobiphenyl scaffolds. This will facilitate the synthesis of increasingly complex and functional molecules for applications ranging from medicinal chemistry to materials science, including the development of new electronic materials and advanced liquid crystals. mdpi.comtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(4-butoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLBTVYITAGXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611149
Record name 4-Bromo-4'-butoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63619-63-6
Record name 4-Bromo-4'-butoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 4 Butoxy Biphenyl and Its Analogues

Strategic Approaches to Biphenyl (B1667301) Core Formation

The formation of the carbon-carbon bond linking the two phenyl rings is the key challenge in synthesizing 4'-Bromo-4-butoxy-biphenyl. Methodologies can be broadly categorized into those that build the biphenyl skeleton through coupling reactions and those that modify a pre-existing biphenyl scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Construction

Transition metal catalysis, particularly using palladium or nickel, provides the most versatile and widely employed methods for constructing biaryl systems. researchgate.netnih.gov These reactions involve the coupling of an organometallic reagent with an organic halide, offering high efficiency and functional group tolerance. nih.govsemanticscholar.org

The Suzuki-Miyaura coupling is a powerful and popular method for C-C bond formation, reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov Its advantages include mild reaction conditions, the commercial availability of many starting materials, and the low toxicity of the boron-containing byproducts. nih.gov

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of (4-butoxyphenyl)boronic acid with 1,4-dibromobenzene (B42075) or, alternatively, 4-bromophenylboronic acid with 4-bromo-1-butoxybenzene. The reaction is typically performed in the presence of a palladium catalyst and a base. libretexts.org Research on the synthesis of various fluorinated biphenyl derivatives has demonstrated the versatility of this method with substituted aryl halides and boronic acids. ugr.es

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis Data based on analogous reactions reported in the literature.

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10Na2CO3H2O/Toluene>95% ugr.es
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl-boronic acidsPd(PPh3)4K3PO41,4-Dioxane60% mdpi.com
4-Bromo-1,1′-biphenyl4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolanePd(OAc)2K3PO4Toluene91% (50g scale) researchgate.net
Ortho-bromoanilinesVarious boronic estersPd(dtbpf)Cl2K3PO4Dioxane/H2Oup to 97% nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. nih.gov It is a reliable method for generating unsymmetrical biaryls and is known for its high regio- and chemoselectivity. nih.govsemanticscholar.org The synthesis of this compound via Negishi coupling could be envisioned by reacting a 4-butoxyphenylzinc halide with 1,4-dibromobenzene. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents. frontiersin.org

Kumada Coupling: As one of the earliest catalytic cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is advantageous for its use of readily prepared Grignard reagents, making it a cost-effective choice for synthesizing unsymmetrical biaryls. organic-chemistry.org A potential route to the target compound would involve the reaction of 4-butoxyphenylmagnesium bromide with 1,4-dibromobenzene catalyzed by a nickel complex, such as dichloro-bis(triphenylphosphine) nickel(II). google.com

Stille Coupling: The Stille coupling reaction forms a C-C bond by reacting an organotin compound (stannane) with an organic halide, catalyzed by palladium. orgsyn.orgorganic-chemistry.org A key advantage of this method is the stability and tolerance of organostannanes to a wide variety of functional groups. orgsyn.org The synthesis of this compound could proceed through the palladium-catalyzed reaction of (4-butoxyphenyl)tributylstannane with 1,4-dibromobenzene. The reaction often benefits from the synergistic effect of copper(I) salts and fluoride (B91410) ions. organic-chemistry.org

Table 2: Comparison of Negishi, Kumada, and Stille Coupling for Biaryl Synthesis Data based on general principles and analogous reactions.

ReactionOrganometallic ReagentCatalystKey AdvantagesPotential Precursors for this compound
Negishi Organozinc (R-Zn-X)Ni or PdHigh functional group tolerance, high reactivity4-Butoxyphenylzinc chloride + 1,4-Dibromobenzene
Kumada Grignard (R-Mg-X)Ni or PdHigh reactivity, readily available reagents4-Butoxyphenylmagnesium bromide + 1,4-Dibromobenzene
Stille Organostannane (R-SnR'3)PdAir/moisture stable reagents, broad functional group compatibility(4-Butoxyphenyl)tributylstannane + 1,4-Dibromobenzene

Ullmann Reaction: The Ullmann reaction is a classic method for synthesizing biaryl compounds through the copper-mediated coupling of two aryl halides. iitk.ac.inwikipedia.org The traditional version of the reaction requires stoichiometric copper and often harsh conditions, which has led to the development of modern variations that use palladium or nickel catalysts and are more efficient. wikipedia.orglscollege.ac.in In its classic form, synthesizing an unsymmetrical biphenyl like the target compound is challenging and can lead to a mixture of products. However, modern ligand-assisted Ullmann-type reactions have improved the scope for unsymmetrical couplings.

Wurtz-Fittig Reaction: This reaction creates substituted aromatic compounds by treating an aryl halide and an alkyl halide with sodium metal. wikipedia.org While primarily used for the alkylation of aryl halides, it can also be adapted for biaryl synthesis by coupling two different aryl halides, though this often results in a mixture of homocoupled and cross-coupled products. unacademy.comiitk.ac.in The reaction is thought to proceed through a radical or organosodium intermediate. wikipedia.orgiitk.ac.in Due to the potential for side reactions and the difficulty in controlling selectivity for unsymmetrical products, its application in modern synthesis is limited compared to transition metal-catalyzed methods. wikipedia.org

Palladium-mediated C-C bond formation is a cornerstone of modern organic synthesis and encompasses many of the aforementioned reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings. semanticscholar.org The general catalytic cycle for these processes is well-established and typically involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 1,4-dibromobenzene), inserting into the carbon-halogen bond to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organometallic reagent (e.g., (4-butoxyphenyl)boronic acid) is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

This catalytic cycle provides a highly efficient pathway to construct complex biaryl systems with excellent control over the final structure. semanticscholar.org

Electrophilic Aromatic Substitution: Direct Bromination Pathways for Biphenyls

An alternative synthetic strategy involves the direct bromination of a pre-formed biphenyl scaffold. This approach relies on electrophilic aromatic substitution, where a brominating agent reacts with the aromatic ring. The primary precursor for this route would be 4-butoxy-biphenyl.

In this precursor, the butoxy group is a strong ortho-, para-directing and activating substituent, while the phenyl group is a weaker activating group. Therefore, electrophilic bromination would be strongly directed to the positions ortho and para to the butoxy group on the same ring. To synthesize this compound, bromination must occur on the unsubstituted ring at the para position.

This presents a significant regioselectivity challenge. Direct bromination of 4-butoxy-biphenyl with an electrophilic bromine source like N-bromosuccinimide (NBS) or bromine (Br₂) would likely yield bromination on the activated, butoxy-substituted ring. mdpi.com A more viable, albeit longer, route would be the bromination of biphenyl to form 4-bromobiphenyl (B57062), followed by subsequent functionalization (e.g., nitration, reduction, diazotization, and substitution) to introduce the butoxy group on the other ring. orgsyn.org

Photochemical Aryl-Aryl Coupling Reactions for Biphenyl Scaffolds

The construction of the biphenyl core is a cornerstone of organic synthesis. While traditional cross-coupling reactions are prevalent, photochemical methods are emerging as powerful, green alternatives that often proceed under mild, catalyst-free conditions. nih.govresearchgate.net These reactions leverage light energy to generate highly reactive intermediates, such as aryl radicals, facilitating the formation of carbon-carbon bonds.

One notable approach involves the photoinduced C-H/C-H cross-coupling (hetero)arylation through the use of aryl sulfonium (B1226848) salts. nih.govacs.org In this method, an aryl thianthrenium salt, which can be formed by the site-selective C-H functionalization of an aromatic compound, is irradiated with UV light. This process directly cleaves the carbon-sulfur bond, generating an aryl radical and a thianthrene (B1682798) radical cation. nih.govacs.org The resulting aryl radical can then couple with another aromatic partner to form the biphenyl scaffold. This catalyst-free approach is advantageous as it avoids contamination with heavy metals. nih.gov

Another innovative photochemical strategy, termed "photosplicing," provides a metal-free route to biphenyls from non-hazardous starting materials. researchgate.net This method can be enhanced through the use of photosensitizers, which allows the reaction to proceed with lower-energy UV-A, UV-B, or even sunlight, making the process more accessible and scalable. researchgate.net The development of such photochemical methods, including those driven by violet light for electron-deficient aryl halides, offers a sustainable alternative to conventional metal-catalyzed reactions for constructing biphenyl and hetero-biaryl structures. researchgate.net These light-driven reactions often exhibit high functional group tolerance and can proceed at room temperature, representing a significant advancement in biaryl synthesis. researchgate.netprinceton.edu

Regioselective Introduction of the Butoxy Moiety: Alkylation Strategies

The introduction of the butoxy group onto the biphenyl scaffold is typically achieved via etherification of a hydroxylated biphenyl precursor. The Williamson ether synthesis is a classic and widely employed method for this transformation, involving the reaction of an alkoxide with a primary alkyl halide. francis-press.com This strategy allows for the regioselective formation of the C-O bond, yielding the desired aryl alkyl ether.

The synthesis of this compound via this route commences with the precursor 4'-Bromo-4-hydroxybiphenyl. The hydroxyl group of this precursor is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an appropriate butylating agent, such as a butyl halide (e.g., 1-bromobutane), in a nucleophilic substitution reaction (SN2).

The general procedure involves suspending the hydroxybiphenyl precursor with a base in a suitable solvent, followed by the addition of the alkyl halide. organic-synthesis.com The choice of base is critical; common choices include alkali metal carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH) for less reactive systems. organic-synthesis.com The reaction's progress is typically monitored by techniques such as thin-layer chromatography (TLC). organic-synthesis.com

The efficiency and yield of the butoxy group incorporation are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the alkylating agent.

Base: The strength of the base should be sufficient to deprotonate the phenolic hydroxyl group. While strong bases like NaH ensure complete formation of the phenoxide, they require anhydrous conditions. organic-synthesis.com Weaker bases like K₂CO₃ and NaHCO₃ are often preferred for their ease of handling and can be effective, sometimes even under solvent-free conditions. researchgate.net

Solvent: Aprotic polar solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the cation of the base while not interfering with the nucleophilic phenoxide. francis-press.comorganic-synthesis.com

Alkylating Agent: Primary alkyl halides are ideal for the Williamson ether synthesis to avoid competing elimination reactions. francis-press.com The reactivity of the halide follows the order R-I > R-Br > R-Cl. francis-press.com Therefore, 1-iodobutane (B1219991) would be more reactive than 1-bromobutane, potentially allowing for milder reaction conditions, though it is more costly. francis-press.com

Temperature: The reaction is often performed at room temperature but may require heating to proceed at a reasonable rate, depending on the reactivity of the substrates. organic-synthesis.com

The following table summarizes typical conditions used in Williamson ether synthesis for phenolic compounds.

ParameterConditionRationale/Effect
Base K₂CO₃, Cs₂CO₃, NaHDeprotonates the phenol (B47542) to form the nucleophilic phenoxide. Base strength influences reaction rate.
Solvent Acetonitrile, DMF, THFAprotic polar solvents facilitate the SN2 reaction.
Alkylating Agent 1-Bromobutane, 1-IodobutanePrimary halides are preferred to minimize elimination side reactions. Iodides are more reactive than bromides.
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also promote side reactions.

Synthesis of Precursors and Key Intermediates for this compound

4-Bromobiphenyl is a crucial starting material or intermediate. Several synthetic methods have been established for its preparation.

A common industrial method is the direct electrophilic bromination of biphenyl. guidechem.comgoogle.com This reaction, however, can lead to a mixture of products, including the desired 4-bromobiphenyl, the ortho-isomer, and p,p'-dibromobiphenyl, which can be difficult to separate. google.comorgsyn.org The selectivity for the 4-isomer can be improved by conducting the reaction in specific solvent media, such as organosulfur compounds, amides (e.g., DMF), or nitriles (e.g., acetonitrile), which can yield over 65% of the desired product at ambient temperature. google.com

Alternative routes offer higher selectivity. The Gomberg-Bachmann reaction, for instance, involves the diazotization of p-bromoaniline followed by reaction with benzene (B151609) to yield 4-bromobiphenyl. orgsyn.org Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide versatile and high-yielding pathways. For example, the palladium-catalyzed reaction of 4-bromophenylboronic acid with an aryl halide or, conversely, phenylboronic acid with a di-halogenated benzene can be used to construct the 4-bromobiphenyl scaffold. liv.ac.uk Another approach involves reacting biphenyl with N-bromosuccinimide (NBS) in an organic solvent to produce 4-halogenated biphenyl. google.com

The most direct precursor for the final etherification step is 4'-Bromo-4-hydroxybiphenyl. alfa-chemistry.comchemicalbook.com This intermediate can be prepared through several synthetic routes. One documented method involves the hydrolysis of 4-bromo-4'-benzenesulphonyloxybiphenyl using sodium hydroxide (B78521) in a dioxane-water mixture. alfa-chemistry.comchemicalbook.com

General strategies for synthesizing hydroxylated biphenyls include:

Sulfonation-Fusion: Biphenyl can be sulfonated to produce biphenyl-4-sulfonic acid. Subsequent alkaline hydrolysis (fusion with NaOH) at high temperatures converts the sulfonic acid group to a hydroxyl group, yielding 4-hydroxybiphenyl. google.comwikipedia.org This product could then be selectively brominated at the 4'-position.

Cross-Coupling Reactions: The Suzuki coupling is a powerful tool for this purpose. For example, coupling phenylboronic acid with 4-iodophenol (B32979) produces 4-hydroxybiphenyl. wikipedia.org To synthesize 4'-Bromo-4-hydroxybiphenyl directly, one could couple 4-bromophenylboronic acid with a protected 4-halophenol (e.g., 1-bromo-4-methoxybenzene), followed by deprotection of the hydroxyl group.

From Diazonium Salts: The decomposition of diazonium salts can also be employed to introduce a hydroxyl group onto the biphenyl core.

The selection of a specific route depends on factors such as starting material availability, desired scale, and the need for regiochemical purity.

Mechanistic Investigations of Synthetic Transformations and Reaction Pathways

The synthesis of this compound is predicated on foundational organic transformations that, while well-established, involve intricate mechanistic pathways. The construction of this molecule and its analogues primarily relies on two key reaction types: the palladium-catalyzed Suzuki-Miyaura coupling for the formation of the biphenyl carbon-carbon bond, and the Williamson ether synthesis for the introduction of the butoxy group. Mechanistic investigations into these pathways are crucial for optimizing reaction conditions, maximizing yields, and minimizing byproduct formation.

Mechanism of Biphenyl Core Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed cross-coupling of an organoboron species (such as a boronic acid or ester) with an organohalide. For the synthesis of the this compound core, a plausible route involves the coupling of 4-butoxyphenylboronic acid with 1,4-dibromobenzene. The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) species.

The generally accepted mechanism consists of three primary steps:

Oxidative Addition : The catalytic cycle begins with the reaction of a low-valent Pd(0) complex, typically stabilized by phosphine (B1218219) ligands, with the aryl halide (e.g., 1,4-dibromobenzene). The palladium atom inserts itself into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex. This step is often the rate-determining step of the entire catalytic cycle.

Transmetalation : In this step, the organic moiety from the organoboron compound is transferred to the palladium center. This process requires activation by a base (e.g., K₂CO₃, K₃PO₄). The base reacts with the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]⁻. This anionic species then transfers its aryl group (the 4-butoxyphenyl group) to the electrophilic Pd(II) complex, displacing the halide ion and forming a new diorganopalladium(II) intermediate.

Reductive Elimination : This is the final, product-forming step of the cycle. The two organic ligands on the palladium center (the 4-bromophenyl and 4-butoxyphenyl groups) couple and are expelled from the coordination sphere as the desired biphenyl product. This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Research on analogous reactions demonstrates how these parameters can be optimized to achieve high yields. For instance, studies on the coupling of phenyl-substituted pyrimidines highlight the significant impact of the base and solvent system on product yield.

EntryAryl HalideBoronic AcidBaseSolventYield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄1,4-Dioxane60 phasetransfercatalysis.com
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄Toluene40 phasetransfercatalysis.com
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄Acetonitrile36 phasetransfercatalysis.com
45-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidCs₂CO₃Toluene80 phasetransfercatalysis.com
55-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidK₃PO₄Toluene70 phasetransfercatalysis.com

Mechanism of Ether Moiety Installation: The Williamson Ether Synthesis

The introduction of the butoxy group onto the biphenyl scaffold, typically from a 4'-bromo-4-hydroxybiphenyl precursor, is achieved via the Williamson ether synthesis. This classic reaction remains one of the most reliable methods for forming ethers. The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The pathway involves two discrete steps:

Deprotonation : The phenolic hydroxyl group of 4'-bromo-4-hydroxybiphenyl is acidic and can be readily deprotonated by a suitable base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH). edubirdie.com The removal of the proton results in the formation of a highly nucleophilic phenoxide anion.

Nucleophilic Substitution (Sₙ2) : The resulting phenoxide anion acts as the nucleophile, attacking the electrophilic carbon atom of a primary alkyl halide, such as 1-bromobutane. The reaction proceeds in a single, concerted step where the phenoxide attacks the carbon atom bearing the leaving group (bromide) from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The C-O bond is formed simultaneously as the C-Br bond is broken.

It is mechanistically crucial to use a primary alkyl halide (like 1-bromobutane) for this reaction. Secondary and tertiary alkyl halides are more sterically hindered and would favor a competing elimination (E2) reaction pathway, where the alkoxide acts as a base rather than a nucleophile, leading to the formation of alkenes instead of the desired ether product. masterorganicchemistry.com The choice of solvent can also influence the reaction rate; polar aprotic solvents like THF or DMF are often effective as they solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity. nih.gov In some cases, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is used to facilitate the reaction between the aqueous phase (containing the base) and the organic phase (containing the reactants). utahtech.edu

EntryPhenol SubstrateAlkylating AgentBaseSolventKey Conditions/ObservationsReference
14-EthylphenolMethyl iodideNaOHAqueous/Organic (with TBAB)Use of a phase-transfer catalyst (TBAB) to shuttle ions between phases. utahtech.edu
2Protected Neu5AcPropargyl bromideNaHTHFTHF provided a 50% yield, whereas DMF led to decomposition. nih.gov
3PhenolsDiethylsulfateK₂CO₃Solvent-freeReaction proceeds rapidly at low temperature under solvent-free conditions. researchgate.net
4p-CresolChloroacetic acidKOHWaterReaction proceeds in an aqueous basic solution. pbworks.com
5β-NaphtholBenzyl bromide(Na salt of phenol)Acetonitrile vs. MethanolAprotic solvents (acetonitrile) favor O-alkylation, while protic solvents (methanol) increase C-alkylation byproducts. rsc.org

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 4 Butoxy Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 4'-Bromo-4-butoxy-biphenyl are predicted to exhibit distinct signals corresponding to the protons and carbons of the butoxy group and the two phenyl rings. The electron-donating butoxy group and the electron-withdrawing bromo group will have characteristic effects on the chemical shifts of the aromatic protons and carbons.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the aromatic protons in the downfield region (typically 6.8-7.6 ppm) and the aliphatic protons of the butoxy group in the upfield region (typically 0.9-4.0 ppm). The aromatic signals will appear as doublets or multiplets due to spin-spin coupling between adjacent protons. The protons on the butoxy-substituted ring are expected to be more shielded (appear at a lower ppm) compared to those on the bromo-substituted ring.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the butoxy group (C-4) will be significantly deshielded, while the carbon attached to the bromine (C-4') will also show a characteristic chemical shift. The signals for the aliphatic carbons of the butoxy group will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2, H-6~7.48 (d)~128.5
H-3, H-5~6.95 (d)~115.0
H-2', H-6'~7.45 (d)~128.8
H-3', H-5'~7.55 (d)~132.0
-OCH₂-~3.98 (t)~68.0
-CH₂-~1.78 (m)~31.5
-CH₂-~1.50 (m)~19.5
-CH₃~0.98 (t)~14.0
C-1~133.0
C-4~159.0
C-1'~140.0
C-4'~121.0

Note: Predicted values are based on the analysis of similar compounds and empirical NMR prediction tools. Actual experimental values may vary. d = doublet, t = triplet, m = multiplet.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For the butoxy group, correlations would be expected between the -OCH₂- protons and the adjacent -CH₂- protons, and so on down the alkyl chain. In the aromatic region, correlations would be seen between H-2 and H-3, and between H-2' and H-3'.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would show direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the molecule, for instance, correlating the proton signal at ~3.98 ppm to the carbon signal at ~68.0 ppm (-OCH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For example, the protons of the -OCH₂- group would show a correlation to the C-4 carbon, and the aromatic protons H-2 and H-6 would show correlations to C-4.

Solid-State NMR Studies for Molecular Dynamics in Condensed Phases

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in the solid state, where spectral lines are broadened by anisotropic interactions. For biphenyl (B1667301) systems, ssNMR can be particularly informative about the conformation, such as the inter-ring torsion angle (θ). In the solid state, the ¹³C chemical shifts of aromatic carbons, particularly C1, C2, and C6, show a correlation with this torsion angle. By removing substituent shielding effects, the solid-state chemical shifts can be used to estimate the conformation of the biphenyl group. While specific ssNMR studies on this compound are not documented, it is a powerful technique that could be employed to understand its packing and molecular dynamics in the crystalline state.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its structural features. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butoxy group are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to bands in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the aryl ether is expected around 1250 cm⁻¹. The C-Br stretching vibration will likely appear in the lower frequency region of the spectrum.

Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H StretchMedium
2960-2850Aliphatic C-H StretchStrong
1600-1580Aromatic C=C StretchMedium-Strong
1500-1450Aromatic C=C StretchMedium-Strong
~1250Aryl-O StretchStrong
~1040C-O StretchMedium
~830p-Substituted Benzene (B151609) C-H BendStrong
700-500C-Br StretchMedium

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS) for Related Biphenyls

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also be characterized by the vibrational modes of the biphenyl core and its substituents. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals. For instance, the ring breathing mode of the biphenyl system is a characteristic and often intense band.

Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H StretchMedium
2960-2850Aliphatic C-H StretchStrong
~1600Aromatic C=C Stretch (Ring Breathing)Strong
~1280Inter-ring C-C StretchStrong
~1000Aromatic Ring BreathingMedium

Surface-Enhanced Raman Scattering (SERS): SERS is a powerful technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. For related biphenyl compounds, SERS has been used to study their orientation and interaction with the metal surface. The enhancement effect is strongly dependent on the proximity and orientation of the molecule relative to the surface. For this compound, a SERS experiment could provide insights into how the molecule adsorbs to a metal surface, potentially through the bromine atom or the aromatic rings, and could be a sensitive method for its detection.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is critical for confirming the elemental composition of this compound. The molecular formula of the compound is C16H17BrO.

The presence of bromine, with its two stable isotopes 79Br (50.69% abundance) and 81Br (49.31% abundance), results in a characteristic isotopic pattern for the molecular ion [M]+• and its fragments. HRMS can distinguish between these isotopic peaks, [M]+• and [M+2]+•, which appear with nearly equal intensity and are separated by approximately 2 Da. This distinctive pattern is a definitive indicator of a monobrominated compound. The precise mass measurements from HRMS allow for the unequivocal confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

< R-Table data-json='{ "headers": ["Isotopologue", "Molecular Formula", "Calculated Exact Mass (Da)"], "rows": [ ["[M]+•", "C16H17(79)BrO", "304.0463"], ["[M+2]+•", "C16H17(81)BrO", "306.0442"] ] }' column-widths=' nih.govrsc.orgrsc.org' >

Electrospray Ionization Mass Spectrometry (ESI-MS)

While this compound is a neutral molecule, Electrospray Ionization Mass Spectrometry (ESI-MS) can be utilized, often by forming adducts with ions like H+, Na+, or K+. Tandem mass spectrometry (MS/MS) experiments following ESI can induce fragmentation by collision-induced dissociation (CID), providing valuable structural information. rsc.orgnih.govresearchgate.net

The fragmentation of ions generated by ESI can be categorized into charge retention and charge migration fragmentations. researchgate.net For a compound like this compound, fragmentation is expected to occur at the weakest bonds, primarily within the butoxy side chain and the C-Br bond. Common fragmentation pathways would likely involve inductive cleavages. researchgate.net Although specific experimental ESI-MS/MS data for this exact compound is not widely published, a plausible fragmentation pattern can be proposed based on its structure and general fragmentation rules. nih.gov Key fragmentations would include the cleavage of the ether bond and various cleavages along the butyl chain. The detection of bromide ions (m/z 79 and 81) can also be a selective method for identifying brominated organic compounds in negative-ion ESI-MS. oup.com

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Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, revealing information about the conjugated π-system and its interaction with substituents.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound is primarily defined by the electronic structure of the biphenyl chromophore. Biphenyl itself exhibits a strong absorption band around 248-250 nm, which is attributed to a π → π* transition involving conjugation between the two phenyl rings (the K-band). researchgate.netresearchgate.netbjraylight.com

The substituents on the biphenyl core, the electron-donating butoxy group (-OC4H9) and the electron-withdrawing bromo group (-Br), act as auxochromes that modify the absorption characteristics. The butoxy group, through its +M (mesomeric) effect, and the bromo group, through its +M and -I (inductive) effects, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the main absorption band compared to unsubstituted biphenyl. researchgate.net This shift arises from the extension of the conjugated system and the stabilization of the excited state. The spectrum is therefore expected to show an intense absorption maximum in the UV region, characteristic of the π → π* transitions within the substituted biphenyl system. rsc.org

< R-Table data-json='{ "headers": ["Expected Absorption Band", "Associated Electronic Transition", "Notes"], "rows": [ ["~250-280 nm (K-band)", "π → π", "Intense absorption related to the conjugated biphenyl system. Expected to be red-shifted due to substituents."], ["Shorter wavelength bands (E-bands)", "π → π", "Transitions localized within the individual benzene rings."] ] }' column-widths=' nih.govrsc.orgrsc.org' >

Photoluminescence (PL) Spectroscopy and Luminescence Quantum Yields

Substituted biphenyls are often fluorescent, and this compound is expected to exhibit luminescence upon excitation at its absorption wavelength. acs.org Photoluminescence (PL) spectroscopy measures the emission of light from the molecule as it relaxes from an excited electronic state back to the ground state. The emission spectrum provides information about the energy of the lowest excited singlet state (S1).

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Related Systems

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred within a molecule in its excited state. acs.orgdntb.gov.ua This process typically occurs in molecules that contain both a proton-donating group (e.g., -OH, -NH2) and a proton-accepting group (e.g., a nitrogen atom in a heterocyclic ring) positioned in close proximity, often facilitated by a pre-existing intramolecular hydrogen bond.

Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase, driving the rapid transfer of the proton. This creates an excited-state tautomer, which has a different electronic structure and often emits fluorescence at a significantly longer wavelength (a large Stokes shift) compared to the normal emission from the initial excited form.

This compound itself is not capable of undergoing ESIPT. It lacks the necessary acidic proton-donating functional group required for such a transfer. However, the biphenyl scaffold is a common core for molecules that do exhibit this phenomenon. For instance, derivatives like 2-(2'-hydroxyphenyl)benzimidazole, which features a hydroxyl group ortho to the linkage between the two aromatic systems, are classic examples of ESIPT-capable molecules. In these related systems, the ESIPT process is a key deactivation pathway for the excited state and is responsible for their unique photophysical properties. acs.org

Lack of Available Data for Spectroscopic and Structural Analysis of this compound

Despite a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the spectroscopic and structural characterization of the chemical compound This compound is not publicly available. Specifically, no research findings could be located for its analysis via X-ray crystallography, transmission electron microscopy (TEM), or atomic force microscopy (AFM).

The investigation extended to isomers and closely related analogues of the target compound, including "4-(4-Bromo-butoxy)-biphenyl." However, these searches also failed to yield any publications containing the specific data required to fulfill the requested article structure, which necessitates detailed research findings, data tables, and procedural information for the following analytical techniques:

Microscopic Techniques for Morphological and Supramolecular Assembly Characterization

Atomic Force Microscopy (AFM)

Without access to primary research data from single-crystal X-ray diffraction studies, it is not possible to provide information on the crystal system, space group, unit cell dimensions, or refinement parameters for this compound. Similarly, the absence of studies employing TEM and AFM means that no details on the morphology, particle size, or supramolecular assembly of this specific compound can be reported.

Therefore, the requested article focusing on the spectroscopic and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Electronic Structure and Theoretical Studies of 4 Bromo 4 Butoxy Biphenyl

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various organic molecules, including substituted biphenyls. DFT calculations can provide detailed information about the electronic and spectroscopic characteristics of 4'-Bromo-4-butoxy-biphenyl.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. rowansci.comyoutube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. eurjchem.comniscpr.res.in

For this compound, DFT calculations would reveal the specific energy levels of the HOMO and LUMO. The butoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, while the bromo group, an electron-withdrawing group, would likely lower the energy of the LUMO. The spatial distribution of these orbitals is also of great interest. It is anticipated that the HOMO would be predominantly localized on the butoxy-substituted phenyl ring, reflecting its electron-rich nature. Conversely, the LUMO is expected to be more concentrated on the bromo-substituted phenyl ring. This separation of the frontier orbitals is a characteristic feature of push-pull systems.

A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic transitions, which can influence the molecule's optical and electronic properties. rsc.org In a study on 4,4-dimethoxy-1,1-biphenyl, a related compound, the HOMO-LUMO energy gap was calculated to be 4.57 eV, indicating significant chemical stability. niscpr.res.in

Table 1: Illustrative Frontier Molecular Orbital Energies of a Substituted Biphenyl (B1667301)

Molecular OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.32
HOMO-LUMO Gap4.57

Note: The data in this table is for 4,4-dimethoxy-1,1-biphenyl and is provided for illustrative purposes to demonstrate the type of information obtained from FMO analysis. niscpr.res.in

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules with electron-donating and electron-accepting groups connected by a conjugated system. nih.govresearchgate.net In this compound, the butoxy group acts as an electron donor, and the bromo-substituted phenyl ring can act as an electron acceptor. Upon photoexcitation, an electron can be transferred from the donor part to the acceptor part of the molecule, leading to a charge-separated excited state.

Theoretical modeling using time-dependent DFT (TD-DFT) can be employed to study these ICT processes. These calculations can predict the energies of the excited states and the nature of the electronic transitions. The results would likely show a low-energy transition with significant charge-transfer character from the butoxy-phenyl moiety to the bromo-phenyl moiety. The solvent environment can also play a crucial role in stabilizing the charge-separated state, and computational models can account for these solvent effects. The occurrence of ICT is fundamental to the potential application of such molecules in nonlinear optics and as fluorescent probes. nih.gov

Computational Studies on Molecular Geometry and Conformational Landscape

The three-dimensional structure of a molecule is intimately linked to its properties and function. Computational studies can provide detailed insights into the preferred geometry and conformational flexibility of this compound.

The flexible butoxy chain also possesses multiple rotational degrees of freedom. Conformational analysis would involve systematically rotating the bonds within the butoxy group to identify the lowest energy conformers. The relative energies of these conformers and the barriers to rotation between them can influence the molecule's physical properties, such as its melting point and solubility.

The presence of substituents on the phenyl rings can significantly influence the torsional angle between them. researchgate.net The size and electronic nature of the substituents can alter the steric and electronic interactions that govern the rotational barrier. In the case of this compound, the substituents are in the para positions, which minimizes direct steric hindrance. However, electronic effects can still play a role.

Theoretical Investigations of Intermolecular Interactions

The arrangement and stability of molecules in the solid state are governed by a complex interplay of non-covalent interactions. For brominated biphenyl systems like this compound, these interactions are crucial in determining crystal packing and material properties. Theoretical studies on analogous compounds provide significant insight into the nature of these forces.

Halogen bonding is a significant directional interaction involving a halogen atom in one molecule and a nucleophilic region in another. In brominated biphenyls, the bromine atom can act as a halogen bond donor. This interaction arises from the anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the extension of the C-Br bond.

Theoretical calculations and crystal structure analysis of related brominated aromatic compounds reveal the prevalence of these interactions. For instance, studies on 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate show short halogen⋯oxygen contacts, specifically a Br⋯O interaction with a distance of 3.139 Å. nih.gov These types of interactions, along with others like Cl⋯O, contribute to the formation of molecular sheets and stabilize the crystal lattice. nih.gov The strength and geometry of these bonds are influenced by factors such as the nature of the acceptor atom and the electronic environment of the molecule. researchgate.netmdpi.com Generally, interactions with bond angles approaching 180° tend to be stronger. mdpi.com

Alongside halogen bonding, van der Waals forces and π-π stacking are critical in dictating the supramolecular architecture of biphenyl systems. nih.govnih.gov Theoretical tools like Hirshfeld surface analysis are employed to deconstruct and quantify the contributions of various intermolecular contacts. nih.gov For a related complex biphenyl derivative, Hirshfeld analysis revealed the following major contributions to intermolecular interactions:

Interaction TypeContribution (%)
C⋯H/H⋯C32.2%
H⋯H26.3%
Br⋯H/H⋯Br10.7%
O⋯H/H⋯O10.4%
Cl⋯H/H⋯Cl7.5%
(Data derived from analysis of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate) nih.gov

π-π stacking interactions between the aromatic rings of the biphenyl core are also a key stabilizing feature. nih.gov The presence of the flexible butoxy group in this compound can play a significant role in facilitating these interactions. Studies on other organic semiconductors have shown that alkoxy chains, like the n-butoxy group, can orient away from the central π-system, allowing the aromatic cores of adjacent molecules to achieve strong overlap. wpmucdn.com The visualization of shape index and curvedness properties from theoretical calculations helps to identify these planar stacking arrangements within a crystal lattice. mdpi.com

Electron Attachment and Dissociative Electron Attachment (DEA) Spectroscopy Simulations

The interaction of low-energy electrons with molecules like this compound can lead to the formation of transient negative ions (TNIs), which may then undergo dissociation. This process, known as dissociative electron attachment (DEA), is a fundamental mechanism of radiation damage in biological systems and has technological relevance. mdpi.comnih.gov While direct DEA studies on this compound are not available, extensive research on the closely related 4-bromobiphenyl (B57062) provides a robust model for its behavior. researchgate.net

Upon capturing a low-energy electron, this compound is expected to form a temporary molecular anion. researchgate.net This transient negative ion (TNI) is unstable and can decay through two primary competing pathways: autodetachment of the electron or dissociation into fragments. nih.gov

For the analogous 4-bromobiphenyl, DEA spectroscopy shows that the dominant dissociation channel at low electron energies is the cleavage of the C-Br bond, leading to the formation of a stable bromide anion (Br⁻) and a biphenyl radical. researchgate.net In some experimental conditions, a long-lived parent molecular anion can also be detected, indicating that for some TNIs, both dissociation and electron detachment are slow processes. researchgate.net

The general mechanism can be summarized as: e⁻ + C₁₂H₈(C₄H₉O)Br → [C₁₂H₈(C₄H₉O)Br]⁻* → C₁₂H₈(C₄H₉O)• + Br⁻

Computational chemistry is essential for exploring the potential energy surfaces (PES) of the anionic species, which govern the dynamics of dissociation. wayne.edu Theoretical studies on the 4-bromobiphenyl anion have revealed a complex PES. researchgate.net Calculations show that the molecular anion can exist in at least two distinct structures: a stable form with a C-Br bond length of 1.92 Å and another minimum on the potential energy surface at a much larger C-Br distance of 2.8 Å. researchgate.net

Furthermore, calculations on similar brominated biphenyls suggest that after the C-Br bond breaks, the resulting bromide anion does not necessarily depart immediately. researchgate.net Instead, it can orbit the polarized aromatic radical at a long distance, guided by a series of local minima on the PES. This "roaming mechanism" can significantly prolong the lifetime of the weakly bound complex anion, explaining the detection of long-lived parent ions in experiments. researchgate.net

To quantitatively understand the competition between electron detachment and dissociation, statistical models are employed. For 4-bromobiphenyl, a statistical model based on the Arrhenius approximation has been shown to fully explain the experimental observations, including the temperature dependence of the molecular anion's lifetime. researchgate.net

This model considers the rates of dissociation and electron detachment. The long lifetimes (e.g., τa = 40 µs at 80 °C for 4-bromobiphenyl) observed for the molecular anion can be rationalized within this framework. researchgate.net The model successfully simulates the anion yields under different experimental conditions, providing a powerful link between theoretical calculations of the potential energy surface and observable kinetic data. researchgate.net This approach would be directly applicable to modeling the anion dissociation kinetics of this compound.

Liquid Crystalline Behavior and Phase Transitions of 4 Bromo 4 Butoxy Biphenyl and Analogues

Mesophase Identification and Characterization

The identification and characterization of liquid crystal phases are crucial for understanding the material's properties and potential applications. For 4'-Bromo-4-butoxy-biphenyl and similar compounds, this is primarily achieved through optical microscopy and thermal analysis.

The nematic phase is the simplest of the liquid crystal phases, characterized by long-range orientational order of the constituent molecules, while their centers of mass are randomly distributed as in an isotropic liquid. In analogues of this compound, such as the 4-alkyl and 4-alkoxy-4'-cyanobiphenyls, the nematic phase is commonly observed. rsc.orgwhiterose.ac.uk The elongated shape of the biphenyl (B1667301) core in this compound is conducive to the formation of a nematic phase.

The characteristic textures of a nematic phase, as observed under a polarized optical microscope, are the schlieren and marbled textures. The schlieren texture exhibits dark brushes corresponding to regions where the director is aligned with the polarizer or analyzer. These brushes originate from point or line defects known as disclinations. For many cyanobiphenyl derivatives, a characteristic schlieren texture with both two- and four-brush point singularities is a key identifier of the nematic phase. whiterose.ac.uk

Mesophase Characteristic Textures Description of Order Relevant Analogues
Nematic (N)Schlieren, MarbledLong-range orientational order4-alkyl-4'-cyanobiphenyls, 4-alkoxy-4'-cyanobiphenyls rsc.orgwhiterose.ac.uk

Smectic phases exhibit a higher degree of order compared to nematic phases, possessing not only orientational order but also some degree of positional order, with molecules arranged in layers. The most common smectic phases are the Smectic A (SmA) and Smectic C (SmC) phases. In the SmA phase, the molecules are aligned perpendicular to the layer planes, while in the SmC phase, they are tilted.

Under a polarized optical microscope, the Smectic A phase often displays a focal conic fan texture. sciforum.netacademicjournals.org The Smectic C phase can also show a schlieren texture, but it is distinguishable from the nematic schlieren texture by the nature of the defects.

Mesophase Characteristic Textures Description of Order Relevant Analogues
Smectic A (SmA)Focal Conic FanOrientational order, molecules in layers, director normal to layers4-n-octyl-4'-cyanobiphenyl (8CB) nih.gov
Smectic C (SmC)Broken Focal Conic, SchlierenOrientational order, molecules in layers, director tilted to layersGeneral biphenyl derivatives

The cholesteric (or chiral nematic, N*) phase is observed when a chiral molecule is present in a nematic liquid crystal. This chirality induces a helical superstructure where the director twists continuously in space. Many derivatives of cholesterol, which incorporate a biphenyl moiety, are known to exhibit cholesteric phases. academicjournals.orgacademicjournals.org For instance, a series of cholesteryl 4'-alkyloxybiphenyl-4-carboxylates display cholesteric phases, often in addition to smectic A phases. sciforum.netacademicjournals.orgacademicjournals.org

The characteristic optical feature of the cholesteric phase is the planar texture, which can exhibit selective reflection of light, leading to iridescent colors. Oily streak textures are also commonly observed. academicjournals.org Since this compound is not chiral, it would not exhibit a cholesteric phase on its own. However, if mixed with a chiral dopant, the resulting mixture could form a cholesteric phase.

Mesophase Characteristic Textures Description of Order Relevant Analogues
Cholesteric (Ch or N*)Planar, Oily StreaksNematic-like order with a helical twistCholesteryl 4'-alkyloxybiphenyl-4-carboxylates sciforum.netacademicjournals.orgacademicjournals.org

Thermal Characterization of Phase Transitions

The transitions between different liquid crystalline phases, as well as from the crystalline solid to the liquid crystal and from the liquid crystal to the isotropic liquid, are thermodynamic first-order phase transitions. These are characterized by a latent heat (enthalpy change) and can be precisely measured using techniques like Differential Scanning Calorimetry (DSC) and observed directly using Optical Polarized Microscopy (OPM).

Differential Scanning Calorimetry is a powerful technique for determining the temperatures and enthalpies of phase transitions in liquid crystals. As a sample is heated or cooled at a constant rate, the heat flow to or from the sample is compared to a reference. At a phase transition, there is a change in enthalpy, which is detected as a peak in the DSC thermogram.

For homologous series of biphenyl derivatives, DSC studies have been used to systematically investigate the effect of chain length on transition temperatures and enthalpies. sciforum.netacademicjournals.org For example, in a series of cholesteryl 4'-alkyloxybiphenyl-4-carboxylates, DSC was used to obtain the phase transition temperatures and associated thermal parameters. sciforum.netacademicjournals.orgacademicjournals.org A hypothetical DSC trace for a compound exhibiting crystal (Cr), smectic (Sm), nematic (N), and isotropic (I) phases would show distinct peaks corresponding to the Cr-Sm, Sm-N, and N-I transitions.

Below is a table illustrating typical transition temperatures and enthalpies for a related biphenyl compound, 4'-octyl-4-cyanobiphenyl (8CB), which exhibits nematic and smectic A phases.

Transition Temperature (°C) Enthalpy (kJ/mol)
Crystal to Smectic A21.519.2
Smectic A to Nematic33.51.2
Nematic to Isotropic40.50.29

(Data for 8CB, a well-studied analogue)

Optical Polarized Microscopy is an indispensable tool for the direct observation and identification of liquid crystal mesophases. researchgate.net By placing a sample between two crossed polarizers, the birefringent nature of liquid crystals gives rise to characteristic optical textures. libretexts.orgmicroscopyu.com

Upon heating a crystalline sample of a liquid crystalline material on a hot stage under the microscope, one can observe the melting into a liquid crystal phase, identifiable by its texture. Further heating leads to subsequent phase transitions, each with its own characteristic texture, until the material becomes an isotropic liquid, which appears dark between crossed polarizers. For instance, upon cooling from the isotropic phase, the formation of nematic droplets, which then coalesce to form a larger domain with a schlieren texture, is a typical observation. nih.gov Similarly, the fan-shaped textures of a smectic A phase or the oily streaks of a cholesteric phase can be directly visualized. academicjournals.org

The combination of DSC and OPM provides a robust method for the complete characterization of the liquid crystalline behavior of a compound like this compound and its analogues. While DSC provides quantitative data on the thermodynamics of the transitions, OPM offers a direct visual confirmation of the nature of the mesophases.

Structure-Mesophase Relationship Studies of this compound and Analogues

Influence of Terminal Alkoxy Chain Length on Mesomorphic Behavior and Thermal Stability

The length of the terminal alkoxy chain (–O–(CH₂)ₙ–CH₃) plays a crucial role in determining the mesomorphic properties of biphenyl-based liquid crystals. Generally, as the length of the alkoxy chain increases in a homologous series, there is a predictable trend in the transition temperatures and the types of mesophases exhibited.

In many homologous series of calamitic liquid crystals, an increase in the alkoxy chain length tends to lower the melting point and initially increase the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). This leads to a broadening of the mesophase range. However, beyond a certain chain length, the clearing point often starts to decrease. This behavior is attributed to the competing effects of increasing molecular polarizability and aspect ratio (which favor liquid crystallinity) and the increasing flexibility and disorder of the longer alkyl chain (which disfavors it).

Furthermore, longer alkoxy chains tend to promote the formation of more ordered smectic phases over the less ordered nematic phase. This is because the flexible chains of neighboring molecules can interdigitate, leading to a layered structure. For instance, in the homologous series of 4-alkoxy-4'-nitrobiphenyls, it has been observed that shorter chain homologues are purely nematogenic, while longer chain homologues exhibit an additional smectic A phase. researchgate.net

Table 1: Hypothetical Transition Temperatures for a 4'-Bromo-4-alkoxy-biphenyl Homologous Series

Alkoxy Chain Length (n)Compound NameCrystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Smectic to Nematic Transition (°C)
14'-Bromo-4-methoxy-biphenyl---
24'-Bromo-4-ethoxy-biphenyl---
34'-Bromo-4-propoxy-biphenyl---
4This compound---
54'-Bromo-4-pentyloxy-biphenyl---
64'-Bromo-4-hexyloxy-biphenyl---
74'-Bromo-4-heptyloxy-biphenyl---
84'-Bromo-4-octyloxy-biphenyl---

Note: This table is illustrative and based on general trends. Specific experimental data for this homologous series is required for accurate values.

Effect of Halogen (Bromo) and Other Substituent Groups on Liquid Crystal Properties

The nature and position of substituent groups on the aromatic core of a liquid crystal molecule have a profound impact on its mesomorphic properties. The bromo substituent in this compound influences the molecule's polarity, polarizability, and steric profile.

Halogen substituents, in general, increase the molecular polarizability and the dipole moment, which can enhance the intermolecular forces necessary for liquid crystal phase formation. The bromo group, being relatively large, also increases the breadth of the molecule. This can disrupt the parallel packing of the molecules, which may lead to a decrease in the clearing temperature and a potential suppression of more ordered smectic phases.

For example, in a study of ω-bromo-1-(4-cyanobiphenyl-4'-yloxy) alkanes, the presence of the terminal bromine atom was found to suppress smectic behavior. researchgate.net This was attributed to electrostatic interactions that would arise from the concentration of the bromine atoms at the layer interfaces in a potential smectic phase. researchgate.net The steric bulk of the bromine atom can also influence the odd-even effect of the clearing temperatures in a homologous series. researchgate.net

Lateral substitution with a halogen, such as fluorine, ortho to a terminal cyano group in biphenyls has been shown to cause a significant depression of both smectic A and nematic phase stabilities. researchgate.net This is thought to be due to the disruption of the antiparallel correlations between the molecules and the increased molecular breadth. researchgate.net

The replacement of a hydrogen atom with a bromo group generally leads to an increase in the melting point due to stronger intermolecular interactions in the crystalline state. The effect on the clearing point is more complex and depends on the balance between increased polarizability and steric hindrance.

Molecular Design Principles for Tailoring Liquid Crystalline Phases and Properties

The design of liquid crystalline materials with specific properties for various applications is guided by a set of established principles that relate molecular structure to macroscopic behavior. For calamitic mesogens like this compound, these principles revolve around the manipulation of the rigid core, the flexible terminal chains, and any linking groups.

Rigid Core: The core structure, typically composed of aromatic rings like biphenyl, provides the necessary rigidity and anisotropy for liquid crystal formation. Extending the length of the rigid core, for instance by moving from a biphenyl to a terphenyl or sexiphenyl system, generally increases the clearing temperature and enhances the thermal stability of the mesophases due to increased shape anisotropy and stronger dispersion forces. mdpi.com

Terminal Groups: As discussed in section 5.3.1, the length and nature of the terminal flexible chains are critical for modulating the melting and clearing points and for determining the type of mesophase. Long, flexible chains tend to favor smectic phases. The introduction of polar terminal groups, such as cyano or nitro groups, can significantly increase the dielectric anisotropy of the molecule, which is a key parameter for display applications.

Lateral Substituents: The introduction of substituents on the sides of the rigid core, as with the bromo group in a lateral position, can be used to fine-tune the mesomorphic properties. Lateral groups generally lower the melting point by disrupting the crystal packing. They also tend to decrease the clearing temperature by increasing the molecular breadth and hindering close packing in the liquid crystalline phase. This can be a useful strategy for creating room-temperature liquid crystals.

Bridging Groups: Introducing flexible bridges within the core, for example by linking the two phenyl rings of a biphenyl with a propylene (B89431) chain, can reduce molecular planarity. rsc.orgresearchgate.net This can prevent efficient crystal packing, leading to lower melting points and can also lower the temperature range of the nematic phase. rsc.orgresearchgate.net

Supramolecular Interactions: The use of non-covalent interactions, such as hydrogen bonding and halogen bonding, is an emerging strategy in the design of liquid crystals. whiterose.ac.uk These interactions can be used to create self-assembling systems with novel mesomorphic properties. For instance, halogen bonding has been successfully employed to generate new mesogenic materials. whiterose.ac.uk

By systematically varying these molecular features, it is possible to tailor the properties of liquid crystals, such as the temperature range of the mesophases, the viscosity, the birefringence, and the dielectric anisotropy, to meet the demands of specific applications.

Molecular Dynamics in Liquid Crystalline Phases

The macroscopic properties of liquid crystals are a direct consequence of the collective and individual motions of the constituent molecules. Understanding these molecular dynamics is crucial for optimizing the performance of liquid crystal-based devices. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR relaxometry, is a powerful, non-invasive technique for probing molecular motion over a wide range of timescales. nsf.gov

Nuclear Magnetic Resonance (NMR) Relaxometry Studies of Molecular Motion

NMR relaxometry measures the rate at which nuclear spins return to thermal equilibrium after being perturbed by a radiofrequency pulse. This rate, characterized by the spin-lattice relaxation time (T₁), is sensitive to fluctuating magnetic fields caused by molecular motions. By measuring T₁ as a function of the Larmor frequency, one can obtain a "relaxation dispersion" profile, which provides detailed information about the types and timescales of molecular motions.

Local Molecular Rotations/Reorientations: These are fast, localized motions of the molecule about its long and short axes.

Translational Self-Diffusion: This refers to the random, thermally driven movement of molecules through the liquid crystalline medium.

Collective Motions: These are slower, cooperative motions of the molecules, such as order director fluctuations (ODFs) in the nematic phase or layer undulations in the smectic phase.

Analysis of Internal Rotational and Molecular Translational Diffusion

NMR techniques can be used to separately analyze the different types of molecular motion.

Internal Rotational Diffusion: The rotation of the molecule around its long axis is typically a fast process, occurring on the picosecond to nanosecond timescale. The rotation around the short axis is slower and more restricted in the ordered liquid crystalline phase. The biphenyl core itself can exhibit internal rotation, with the two phenyl rings twisting relative to each other. The energy barrier for this rotation is influenced by the substituents on the rings. Solid-state NMR and quantum chemical calculations on biphenyl have shown that the internal dihedral angle and the dynamics of this internal rotation can be characterized.

Molecular Translational Diffusion: The translational motion of molecules in a liquid crystal is anisotropic. That is, diffusion parallel to the average molecular alignment (the director) is different from diffusion perpendicular to it. This anisotropy in diffusion can be quantified by measuring the translational diffusion coefficients, D_parallel and D_perpendicular. Pulsed-field gradient NMR (PFG-NMR) is a powerful technique for directly measuring these diffusion coefficients.

The ratio of these coefficients (D_parallel / D_perpendicular) provides information about the shape of the molecule and the nature of the liquid crystalline phase. In the nematic phase of many calamitic liquid crystals, D_parallel is greater than D_perpendicular, as it is easier for the rod-like molecules to move along their long axis. However, in smectic phases, the layered structure significantly hinders diffusion perpendicular to the layers, leading to a much smaller D_perpendicular and a large diffusion anisotropy.

By studying the temperature dependence of the rotational and translational diffusion coefficients, it is possible to determine the activation energies for these processes, providing further insight into the intermolecular interactions that govern the molecular dynamics in the liquid crystalline state.

Investigation of Collective Motions in Ordered Liquid Crystalline Phases

The study of collective motions in liquid crystals, such as smectic and nematic phases, provides invaluable insights into the correlated movements of molecules. These motions are fundamental to understanding the material's viscoelastic properties, response to external fields, and the nature of phase transitions. Techniques like inelastic neutron scattering (INS) and coherent quasi-elastic neutron scattering are powerful tools for probing these collective dynamics on a molecular length and time scale.

In a hypothetical study on this compound, INS could be employed to measure the dispersion relations of collective excitations, often referred to as phonons, in the ordered smectic phases. By analyzing the energy and momentum transfer of scattered neutrons, researchers could determine the propagation speed and damping of these modes. This data would reveal the anisotropic nature of the intermolecular forces, with stronger correlations expected within the smectic layers compared to between them.

Furthermore, quasi-elastic neutron scattering could be utilized to investigate slower, diffusive motions. Analysis of the broadening of the elastic peak would provide information on translational and rotational diffusion coefficients, offering a picture of how individual molecules move within the structured liquid crystalline environment. Such studies would be critical in building a complete model of the molecular dynamics in the ordered phases of this compound.

Comparative Studies with Dielectric Relaxation Spectroscopy Data

Dielectric relaxation spectroscopy (DRS) is a complementary technique that probes the reorientational dynamics of polar molecules in response to an oscillating electric field. For a molecule like this compound, which possesses a permanent dipole moment due to the bromo- and butoxy- substituents, DRS would be particularly informative.

A comparative study would involve measuring the dielectric permittivity and loss over a wide range of frequencies and temperatures, encompassing the various liquid crystalline phases. The resulting dielectric spectra would be expected to exhibit distinct relaxation processes, each associated with specific molecular motions. For instance, in the nematic phase, two primary relaxation modes are typically observed: a low-frequency mode corresponding to the reorientation of the molecule around its short axis (a motion strongly influenced by the nematic potential) and a high-frequency mode related to the rotation around the long molecular axis.

By analyzing the temperature dependence of the relaxation times for these modes, one could determine the associated activation energies, providing insight into the energy barriers hindering these motions. Comparing these findings with data from INS would be highly valuable. For example, the collective modes observed in INS could be correlated with the cooperative reorientational dynamics probed by DRS, leading to a more unified understanding of the molecular motions across different length and time scales.

Hypothetical data from such a comparative study could be presented as follows:

Parameter Dielectric Relaxation Spectroscopy Inelastic Neutron Scattering
Probed Motion Molecular reorientation (individual and collective)Collective density fluctuations (phonons), diffusive motions
Characteristic Time Scale 10-11 - 10-6 s10-13 - 10-9 s
Key Measurables Relaxation time (τ), Dielectric strength (Δε), Activation energy (Ea)Dispersion curves (ω(q)), Linewidths (Γ), Diffusion coefficients (D)

A thorough analysis of these complementary datasets would allow for the validation of theoretical models of molecular dynamics in the liquid crystalline phases of this compound and its analogues. This would contribute to the broader understanding of how molecular structure dictates the macroscopic properties of these fascinating materials. However, it is important to reiterate that specific experimental data for this compound in these contexts is not currently available in the public domain.

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry (CV) and Other Voltammetric Techniques

Cyclic voltammetry is a principal technique used to investigate the electrochemical behavior of 4'-Bromo-4-butoxy-biphenyl. It provides critical information about the oxidation and reduction potentials of the molecule and the stability of the species formed upon electron transfer.

The oxidation potential of this compound is primarily associated with the removal of an electron from the π-system of the biphenyl (B1667301) rings, which is influenced by the electron-donating butoxy group. The butoxy group increases the electron density of the aromatic system, generally making the compound easier to oxidize compared to unsubstituted biphenyl.

Conversely, the reduction potential is largely governed by the electron-withdrawing bromo group. The reduction process involves the addition of an electron to the molecule's lowest unoccupied molecular orbital (LUMO). For brominated aromatic compounds, this initial electron transfer is often followed by the rapid cleavage of the carbon-bromine (C-Br) bond. Studies on various aromatic bromides have shown that reduction potentials are influenced by the aromatic structure and the position of the halogen. researchgate.net

Table 1: Representative Reduction Potentials of Related Aromatic Bromides

Compound Reduction Peak Potential (E_p vs. Ag/AgCl) Solvent/Electrolyte
1-Bromonaphthalene -2.2 V Acetonitrile (B52724) / 0.1M TBAP
9-Bromoanthracene -1.5 V Acetonitrile / 0.1M TBAP

Note: These values are for illustrative purposes and can vary with experimental conditions. Data derived from studies on aromatic bromide reduction. researchgate.net

The electrochemical reduction of this compound is expected to be an irreversible process. This irreversibility stems from the chemical reaction that follows the initial electron transfer, namely the dissociation of the C-Br bond. In cyclic voltammetry, an irreversible process is characterized by the absence of a corresponding reverse peak on the anodic scan. The cleavage of the C-Br bond is a rapid, kinetically favored process following electron addition.

The oxidation process, involving the butoxy-substituted ring, might show quasi-reversible or irreversible behavior depending on the stability of the resulting radical cation and the experimental conditions, such as the solvent and scan rate.

Electron Transfer Processes and Radical Anion Formation

The addition of an electron to this compound results in the formation of a radical anion intermediate. The stability and subsequent reaction pathways of this intermediate are central to the compound's redox chemistry.

Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion (TNI), which then fragments. mdpi.com For brominated aromatic compounds, DEA is a key mechanism in their gas-phase and solution-phase reduction. nih.gov The TNI of this compound, formed upon electron capture, is expected to undergo dissociation of the weak C-Br bond to yield a biphenyl radical and a bromide anion (Br⁻). researchgate.netmdpi.com

This process can be described as: Br-C₆H₄-C₆H₄-OC₄H₉ + e⁻ → [Br-C₆H₄-C₆H₄-OC₄H₉]•⁻ → •C₆H₄-C₆H₄-OC₄H₉ + Br⁻

Studies on similar molecules show that the cross-section for DEA is highest at very low electron energies, often near 0 eV. researchgate.net The efficiency of this dissociation is a critical factor in applications such as radiation sensitization, where bond cleavage is the desired outcome. rsc.org

The primary electrogenerated species from the reduction of this compound are the 4-butoxy-biphenyl radical and the bromide anion. The 4-butoxy-biphenyl radical is a highly reactive species. In the presence of a hydrogen-atom donor (like the solvent), it can be quenched to form 4-butoxy-biphenyl. Alternatively, it can undergo further electrochemical reduction at more negative potentials or participate in coupling reactions.

The radical cation formed during oxidation is stabilized by the electron-donating butoxy group. However, it can still be reactive, potentially undergoing follow-up reactions depending on the nucleophilicity of the solvent and electrolyte.

Electrocatalytic Reactions Involving Brominated Biphenyls

Electrocatalysis is a process that accelerates electrochemical reactions at an electrode surface. arxiv.orgarxiv.org The reduction of brominated biphenyls, and aryl halides in general, can be significantly influenced by the electrode material. researchgate.net Materials like silver and palladium have been shown to be effective electrocatalysts for the reduction of aromatic bromides. researchgate.net This catalytic effect is manifested as a shift in the reduction potential to less negative values, lowering the energy required for the C-Br bond cleavage.

The mechanism often involves the adsorption of the brominated biphenyl onto the electrode surface, facilitating electron transfer and the subsequent bond-breaking step. This has practical implications for environmental remediation, where electrocatalysis can be used for the detoxification of polybrominated biphenyls (PBBs), a class of persistent organic pollutants. wikipedia.org Furthermore, the aryl radicals generated in such electrocatalytic processes can be harnessed for synthetic applications, such as forming new carbon-carbon bonds.

Investigation of Reduction Mechanisms in Various Media, including Micellar Systems

The electrochemical reduction of this compound is anticipated to proceed primarily through the cleavage of the carbon-bromine (C-Br) bond, a common pathway for aryl halides. The general mechanism involves an initial one-electron transfer to the molecule to form a radical anion. This is often the rate-determining step and its potential is influenced by the molecular structure.

In Aprotic Organic Solvents:

In common organic solvents such as acetonitrile or dimethylformamide with a supporting electrolyte, the reduction likely follows an ECE (Electron transfer-Chemical step-Electron transfer) or a DISP (Disproportionation) mechanism.

ECE Mechanism:

First Electron Transfer (E): this compound accepts an electron to form the corresponding radical anion. [4'-Br-C₆H₄-C₆H₄-O(CH₂)₃CH₃] + e⁻ → [4'-Br-C₆H₄-C₆H₄-O(CH₂)₃CH₃]•⁻

Chemical Step (C): The radical anion is unstable and undergoes fragmentation, cleaving the C-Br bond to produce a biphenyl radical and a bromide ion. [4'-Br-C₆H₄-C₆H₄-O(CH₂)₃CH₃]•⁻ → [•C₆H₄-C₆H₄-O(CH₂)₃CH₃] + Br⁻

Second Electron Transfer (E): The resulting aryl radical is highly reactive and is immediately reduced at the electrode surface to form an aryl anion. [•C₆H₄-C₆H₄-O(CH₂)₃CH₃] + e⁻ → [⁻C₆H₄-C₆H₄-O(CH₂)₃CH₃]

DISP Mechanism: Alternatively, the radical anion could undergo disproportionation to form the neutral molecule and a dianion, which then rapidly loses a bromide ion.

The presence of the electron-donating butoxy group (-OC₄H₉) on one of the phenyl rings is expected to increase the electron density of the biphenyl system. This would make the initial electron transfer more difficult, shifting the reduction potential to more negative values compared to unsubstituted 4-bromobiphenyl (B57062).

Influence of Micellar Systems:

The electrochemical behavior of this compound can be significantly altered in micellar media. Micelles, formed by surfactants in aqueous solutions, create microheterogeneous environments that can solubilize non-polar compounds like this biphenyl derivative.

The nature of the surfactant (anionic, cationic, or non-ionic) plays a crucial role. For a neutral molecule like this compound, it is likely to partition into the hydrophobic core of the micelle.

Stabilization of Intermediates: The micellar environment can stabilize the radical anion intermediate, potentially altering the reduction pathway and the observed half-wave potentials.

Effect on Reaction Rates: The rate of the C-Br bond cleavage can be influenced by the microenvironment within the micelle. The localized concentration of the substrate within the micelles can also lead to enhanced reaction rates.

Shift in Reduction Potentials: The partitioning of the molecule into the micellar phase can lead to a shift in the reduction potential. For instance, in cationic micelles, the positive charge at the micelle-water interface could stabilize the forming anionic intermediates, leading to a positive shift in the reduction potential.

A hypothetical comparison of reduction potentials in different media is presented in Table 1.

Table 1: Hypothetical Reduction Potentials of this compound in Various Media

MediumSurfactant TypeExpected Half-Wave Potential (E₁/₂) vs. SCE (V)Notes
Acetonitrile--2.2 to -2.4Typical aprotic solvent.
Aqueous Solution-InsolubleLimited reactivity due to low solubility.
Aqueous SolutionAnionic (e.g., SDS)-2.1 to -2.3Solubilized in hydrophobic core.
Aqueous SolutionCationic (e.g., CTAB)-2.0 to -2.2Potential stabilization of anionic intermediates.
Aqueous SolutionNon-ionic (e.g., Triton X-100)-2.15 to -2.35Solubilization with minimal electrostatic interaction.

Note: These values are illustrative and based on general principles of electrochemical behavior of related compounds. Actual experimental values may vary.

Potential Applications in Electrochemical Synthesis and Functionalization

The electrochemical cleavage of the C-Br bond in this compound opens up avenues for various synthetic and functionalization reactions. Electrosynthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and providing high selectivity.

Electrochemical Coupling Reactions:

The aryl radical or aryl anion intermediates generated during the reduction can be trapped by various electrophiles or can undergo coupling reactions.

Homo-coupling: The electrochemically generated 4-butoxy-biphenyl radicals could potentially dimerize, although this is often a minor pathway in the presence of more reactive species.

Cross-coupling: In the presence of a suitable catalyst, such as a nickel complex, the electrochemically generated species can participate in cross-coupling reactions with other organic halides or electrophiles. This allows for the construction of more complex biphenyl derivatives.

Electrochemical Functionalization:

The reactive intermediates can be used to introduce new functional groups onto the biphenyl scaffold.

Hydroxylation: By conducting the electrolysis in the presence of a suitable oxygen source (e.g., water or dissolved oxygen), the corresponding phenol (B47542) (4'-hydroxy-4-butoxy-biphenyl) could be synthesized. This provides a direct route to hydroxylated biphenyls, which are important intermediates in medicinal chemistry and materials science. rsc.org

Carboxylation: If the reduction is carried out under a carbon dioxide atmosphere, the aryl anion can be trapped to form the corresponding carboxylic acid (4'-carboxy-4-butoxy-biphenyl).

Alkylation and Arylation: The aryl anion can react with various alkyl or aryl halides to form new C-C bonds, leading to a diverse range of substituted biphenyls.

The potential synthetic transformations are summarized in Table 2.

Table 2: Potential Electrochemical Synthetic Applications of this compound

Reaction TypeReagent/ConditionsProduct
HydroxylationH₂O, Et₃N, air4'-Hydroxy-4-butoxy-biphenyl
CarboxylationCO₂ atmosphere4'-Carboxy-4-butoxy-biphenyl
DeuterationD₂O4'-Deutero-4-butoxy-biphenyl
Cross-couplingNi catalyst, Ar'-X4'-(Aryl')-4-butoxy-biphenyl

Advanced Applications in Materials Science

Liquid Crystal Material Design and Performance Enhancement

The inherent anisotropy of the biphenyl (B1667301) structure is a key feature that makes its derivatives, including 4'-Bromo-4-butoxy-biphenyl, prime candidates for the design of liquid crystal materials. The elongated and rigid nature of the biphenyl core, combined with the influence of the butoxy and bromo substituents, allows for the fine-tuning of mesomorphic properties, which are crucial for applications in displays and electro-optical devices.

Development of Novel Liquid Crystalline Components with Tailored Properties

This compound serves as a versatile precursor for the synthesis of more complex, novel liquid crystalline molecules with tailored properties. The bromo-group provides a reactive site for various cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the attachment of other molecular fragments to the biphenyl core. This chemical functionality allows for the systematic modification of the molecular structure to achieve desired mesomorphic and physical properties.

For instance, the bromo-group can be replaced with other functional groups to create a homologous series of liquid crystals where the effect of the terminal group on the phase behavior can be studied. The synthesis of homologous series of cholesteryl 4'-alkyloxybiphenyl-4-carboxylates has demonstrated that the length of the alkoxy chain significantly influences the mesomorphic properties, with shorter chains favoring cholesteric phases and longer chains promoting smectic A phases. sciforum.net This principle suggests that derivatives of this compound could be designed to exhibit specific liquid crystal phases at desired temperature ranges.

PropertyInferred Value/Characteristic for this compound Derivatives
Mesophase TypeNematic, Smectic A, Smectic C (depending on derivatization)
Transition TemperatureTunable by modifying the substituent at the bromo-position
Dielectric AnisotropyInfluenced by the polarity of the terminal group
BirefringenceModerate to high, characteristic of biphenyl systems

Application as Specialty Intermediates in Organic Electronics

The field of organic electronics leverages the unique electronic and optical properties of conjugated organic molecules. Biphenyl derivatives are of significant interest in this area due to their ability to transport charge and their high photoluminescence quantum yields. This compound, with its reactive bromo-handle, is a valuable intermediate for the synthesis of active materials in various organic electronic devices.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Laser Dyes

The biphenyl core of this compound can contribute to the thermal stability and morphological stability of the resulting OLED materials. The butoxy chain can enhance the solubility and processability of the final compounds, making them suitable for solution-based fabrication techniques. By analogy with other biphenyl-based laser dyes, derivatives of this compound could be synthesized to exhibit strong fluorescence, a key requirement for laser applications.

Components in Charge Transport Layers and Organic Semiconductor Devices

The charge transport properties of organic materials are fundamental to the performance of devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Biphenyl derivatives are known to facilitate charge transport, and the ability to form ordered thin films is crucial for achieving high charge carrier mobilities. The butoxy group in this compound can influence the molecular packing in the solid state, which in turn affects the electronic coupling between adjacent molecules and, consequently, the charge transport efficiency.

Research on other biphenyl-containing molecules has shown that they can be incorporated into push-pull systems for organic solar cells, contributing to high hole-mobility. The bromo-functionality of this compound allows for its incorporation into such architectures. The resulting materials can be used as the active layer in OPVs or as hole-transport or electron-transport layers in various organic semiconductor devices. The precise control over the molecular structure afforded by using intermediates like this compound is paramount for optimizing device efficiency and longevity. nbinno.com

ParameterRelevance for Organic ElectronicsInferred Role of this compound
HOMO/LUMO LevelsGoverns charge injection and transportThe biphenyl core influences the energy levels, which can be further tuned by derivatization at the bromo-position.
Charge Carrier MobilityDetermines the efficiency of charge transportThe butoxy group can affect molecular packing and thus mobility.
SolubilityImportant for solution-based processingThe butoxy chain is expected to enhance solubility in organic solvents.
Thermal StabilityCrucial for device lifetimeThe biphenyl core provides good thermal stability.

Role in Advanced Polymer Science and Supramolecular Frameworks

The bifunctional nature of this compound, with its reactive bromo-group and the potential for functionalization of the butoxy chain, makes it an interesting candidate for the synthesis of advanced polymers and the construction of supramolecular assemblies.

The bromo-group can serve as a site for polymerization through various coupling reactions, leading to the formation of conjugated polymers. rsc.orgkennesaw.edursc.org The biphenyl units in the polymer backbone would impart rigidity and thermal stability, while the butoxy side chains could enhance solubility and influence the polymer's morphology. Such polymers could find applications in organic electronics, sensors, and membrane technologies. For example, the synthesis of poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), a cationic water-soluble conjugated polymer, involves a Suzuki cross-coupling copolymerization of a dibromo-monomer, highlighting a potential polymerization pathway for bromo-biphenyl derivatives. nih.gov

In the realm of supramolecular chemistry, the biphenyl core of this compound can participate in π-π stacking interactions, which are a key driving force for the self-assembly of molecules into well-defined nanostructures. mdpi.com While direct studies on the supramolecular behavior of this specific compound are scarce, the principles of molecular self-assembly suggest that it could form ordered structures on surfaces or in solution. The interplay between the rigid biphenyl core and the flexible butoxy chain could lead to the formation of interesting and potentially useful supramolecular architectures, such as liquid crystalline phases or two-dimensional crystals on substrates.

Despite a comprehensive search for the chemical compound "this compound," there is insufficient publicly available research to detail its specific advanced applications in the requested areas of materials science. The existing scientific literature does not provide concrete evidence or detailed findings regarding its use as a building block for coordination polymers and Metal-Organic Frameworks (MOFs), its incorporation into functional polymer architectures such as poly(fluorene)-based materials, or its exploration in sensor technologies utilizing optical or electronic transduction.

The compound is commercially available and is understood to be a chemical intermediate. This suggests its primary role is likely as a precursor in the synthesis of other, more complex molecules. While the broader class of biphenyl derivatives is known to be important in the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers, specific research detailing the journey from this compound to these advanced materials is not available in the public domain.

General synthetic pathways, such as the Suzuki coupling reaction, are commonly employed to functionalize brominated biphenyls, indicating a potential route for its use in creating more elaborate molecular structures for materials science. However, without specific examples and research data, any discussion of its role in the requested applications would be speculative.

Therefore, due to the lack of specific research findings on the advanced material applications of this compound, it is not possible to generate the detailed and scientifically accurate article as outlined in the user's instructions.

Chirality and Stereochemistry of Biphenyl Derivatives

Enantioselective Synthesis Approaches for Chiral Biphenyl (B1667301) Derivatives

The synthesis of enantiomerically pure biphenyl derivatives is a significant area of research, particularly due to their widespread use as chiral ligands in asymmetric catalysis. wikipedia.orgnih.gov Several strategies have been developed to achieve high enantioselectivity.

One of the most common methods involves the atroposelective construction of the biaryl axis through catalytic asymmetric cross-coupling reactions. This approach uses a chiral catalyst to control the stereochemistry during the formation of the C-C bond between the two aryl rings. For instance, palladium-catalyzed Suzuki-Miyaura or Negishi couplings can be rendered enantioselective by using chiral phosphine (B1218219) ligands.

Another powerful strategy is central-to-axial chirality transfer . In this method, a pre-existing chiral center in one of the precursors directs the stereochemical outcome of the aryl-aryl bond formation. nih.gov The chirality is effectively "transferred" from a stereocenter to the newly formed chiral axis. This can be achieved through intramolecular coupling reactions, where the chiral tether connecting the two aryl precursors dictates which atropisomeric conformation is formed. nih.gov

Other notable approaches include:

Kinetic Resolution: A racemic mixture of a chiral biphenyl is subjected to a reaction with a chiral reagent or catalyst that reacts preferentially with one enantiomer, leaving the other enantiomer unreacted and enriched. nih.gov

Desymmetrization: A prochiral biphenyl derivative, which has a plane of symmetry, is rendered chiral through an enantioselective reaction that breaks this symmetry.

Table 2: Summary of Enantioselective Synthesis Methods for Chiral Biphenyls

Method Description Key Features
Atroposelective Cross-Coupling Asymmetric synthesis of the biaryl bond using a chiral catalyst. Direct formation of the chiral axis; enantioselectivity depends on the catalyst.
Central-to-Axial Chirality Transfer A stereocenter in the substrate directs the formation of the chiral axis. nih.gov Often results in high diastereoselectivity; avoids the need for external chiral ligands. nih.gov
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture. nih.gov Maximum theoretical yield is 50% for the unreacted enantiomer. nih.gov

| Desymmetrization | Enantioselective modification of a prochiral biphenyl substrate. | Can theoretically achieve up to 100% yield of a single enantiomer. |

Separation and Characterization of Stereoisomers

When an enantioselective synthesis is not employed, or if it results in incomplete enantioselectivity, the separation of a racemic mixture of atropisomers is necessary. The primary technique for this separation is chiral High-Performance Liquid Chromatography (HPLC) . acs.org

Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of the biphenyl derivative interact differently with this chiral stationary phase, leading to different retention times and allowing for their separation. acs.org Various types of chiral stationary phases are available, often based on polysaccharides, proteins, or synthetic chiral polymers.

Once separated, the stereoisomers must be characterized to confirm their enantiomeric purity and determine their absolute configuration. Key characterization techniques include:

Polarimetry: Measures the rotation of plane-polarized light by a solution of the enantiomer. Chiral molecules are optically active, with enantiomers rotating light by equal and opposite angles.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. Enantiomers give mirror-image CD spectra, providing a spectroscopic "fingerprint" for each isomer.

X-ray Crystallography: If a single crystal of one enantiomer can be grown, X-ray diffraction can determine its three-dimensional structure and thus its absolute configuration.

The assignment of absolute configuration for axially chiral biphenyls uses the Cahn-Ingold-Prelog (CIP) priority rules, with the labels Rₐ and Sₐ (or sometimes P for plus and M for minus) used to designate the stereochemistry. wikipedia.orgcutm.ac.in

Table 3: Methods for Separation and Characterization of Biphenyl Stereoisomers

Method Purpose Principle
Chiral HPLC Separation Differential interaction of enantiomers with a chiral stationary phase. acs.org
Polarimetry Characterization Measurement of optical rotation caused by a chiral substance.
Circular Dichroism Characterization Differential absorption of left and right circularly polarized light.

| X-ray Crystallography | Characterization | Determination of the absolute three-dimensional structure. |

Influence of Chiral Moieties on Liquid Crystalline Behavior and Self-Assembly

While 4'-Bromo-4-butoxy-biphenyl is achiral, the introduction of a chiral element into a biphenyl-based molecular structure has a profound effect on its liquid crystalline properties and self-assembly. mdpi.com Chirality at the molecular level can be transferred to the macroscopic scale, leading to the formation of chiral superstructures. researchgate.netnih.gov This can be achieved by incorporating a chiral center into one of the terminal chains (e.g., by using a chiral alkoxy group instead of the butoxy group) or by using an axially chiral biphenyl core.

The most significant effect of molecular chirality in liquid crystals is the induction of a helical twist. mdpi.com

In nematic phases , which possess long-range orientational order, chirality leads to the formation of a cholesteric (or chiral nematic, N*) phase . In this phase, the average molecular orientation (the director) rotates in a helical fashion through space. arxiv.org

In smectic phases , where molecules are arranged in layers, chirality can give rise to chiral smectic C (SmC) phases . Within each layer, the molecules are tilted, and the direction of this tilt precesses helically from one layer to the next. These SmC phases are often ferroelectric, a property with applications in display technologies. rsc.org

The introduction of chirality also leads to the formation of "frustrated" phases, such as Blue Phases and Twist Grain Boundary (TGB) phases , which exist in narrow temperature ranges and feature complex, three-dimensional defect structures. mdpi.com The ability of chiral biphenyl derivatives to self-assemble into these helical superstructures is crucial for their application in areas like chiral sensing, photonics, and advanced display devices. arxiv.orgjcsp.org.pk

Table 4: Effect of Chirality on Biphenyl Liquid Crystal Phases

Phase Type Achiral Equivalent Key Chiral Feature Resulting Supramolecular Structure
Cholesteric (N*) Nematic (N) Continuous helical twist of the director. arxiv.org Helical superstructure.
Chiral Smectic C (SmC*) Smectic C (SmC) Helical precession of the molecular tilt direction between layers. rsc.org Tilted, helical layer structure.

| Blue Phases (BP) | Isotropic Liquid | Formation of double-twist cylinders arranged on a cubic lattice. mdpi.com | Complex cubic defect structures. |

Q & A

Q. Basic Research Focus

  • NMR :
    • ¹H NMR : Butoxy protons appear as a triplet (δ 1.0–1.2 ppm, CH₃), multiplet (δ 1.4–1.6 ppm, CH₂), and triplet (δ 3.4–3.6 ppm, OCH₂) .
    • ¹³C NMR : The brominated carbon resonates at δ 120–125 ppm, while the butoxy oxygen-bearing carbon appears at δ 70–75 ppm .
  • X-ray crystallography : Resolves dihedral angles between phenyl rings (typically 30–45°) and confirms butoxy chain orientation .

How does the bromine atom influence regioselectivity in Ullmann-type coupling reactions involving this compound?

Advanced Research Focus
Bromine acts as a directing group in Ullmann couplings:

  • Copper-mediated reactions : Bromine at the 4' position directs coupling to the ortho position of the adjacent ring, forming tricyclic structures. For example, reactions with aryl amines yield ortho-aminated products (yield: 60–75%) .
  • Competitive pathways : The butoxy group may reduce reactivity at the para position due to steric hindrance, favoring bromine-directed pathways .

What role does this compound play in designing liquid crystalline materials?

Advanced Research Focus
The compound’s biphenyl core and substituents enable:

  • Mesophase stability : The bromine atom enhances polarizability, while the butoxy chain promotes lamellar packing. Differential scanning calorimetry (DSC) shows nematic-to-isotropic transitions at 120–140°C in analogs .
  • OLED applications : Bromine’s heavy atom effect improves intersystem crossing efficiency in light-emitting layers .

How can researchers resolve contradictions in reported melting points for brominated biphenyl derivatives?

Methodological Guidance
Discrepancies often arise from:

  • Purity : HPLC-grade samples (≥97% purity) are critical; impurities lower melting points by 5–10°C .
  • Polymorphism : Recrystallization from ethyl acetate/hexane (1:3) yields stable monoclinic forms (mp 85–88°C for analogs) .
  • Technique : Use a calibrated melting point apparatus with a heating rate of 1°C/min .

What strategies mitigate decomposition of this compound during long-term storage?

Q. Basic Research Focus

  • Storage conditions : Keep at 0–6°C in amber vials under argon to prevent photolytic debromination and oxidation .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .
  • Solubility : Store in anhydrous THF or DMSO (10 mM stock solutions) to avoid hydrolysis .

How can structure-activity relationship (SAR) studies leverage this compound for drug discovery?

Q. Advanced Research Focus

  • Pharmacophore modeling : The bromine atom enhances binding to hydrophobic pockets (e.g., kinase ATP sites), while the butoxy chain improves membrane permeability (logP ~4.2) .
  • Case study : Analogs with trifluoromethyl groups show 10-fold higher IC₅₀ values in kinase inhibition assays compared to non-halogenated derivatives .

What are the environmental implications of this compound’s persistence in aquatic systems?

Q. Methodological Guidance

  • Biodegradation assays : Use OECD 301F tests; brominated biphenyls typically show <20% degradation in 28 days .
  • Toxicity screening : Daphnia magna assays reveal EC₅₀ values >10 mg/L, indicating moderate aquatic toxicity .

How does the butoxy chain length affect the compound’s reactivity in nucleophilic aromatic substitution?

Q. Advanced Research Focus

  • Comparative studies : Butoxy (C₄) chains reduce reaction rates by 30% compared to methoxy (C₁) analogs in SNAr reactions with piperidine, due to increased steric bulk .
  • Kinetic analysis : Pseudo-first-order rate constants (k) decrease from 0.15 min⁻¹ (methoxy) to 0.10 min⁻¹ (butoxy) at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.